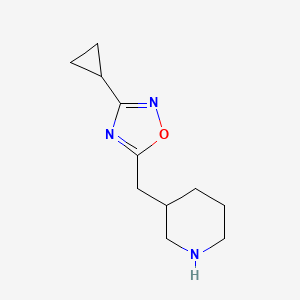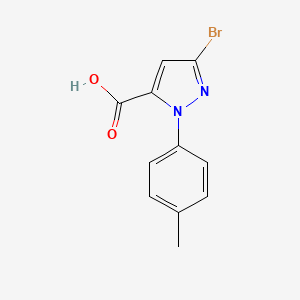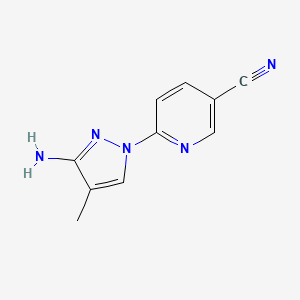
6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
Descripción general
Descripción
“6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1339553-89-7. It has a molecular weight of 199.21 and its IUPAC name is 6-(3-amino-4-methyl-1H-pyrazol-1-yl)nicotinonitrile . It is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research highlights the utility of pyrazole-pyridine derivatives as precursors in the synthesis of a wide range of polyfunctionally substituted heterocycles. These compounds serve as building blocks for creating more complex molecules such as pyrazolonaphthyridines, pentaazanaphthalenes, and heptaazaphenanthrenes through various cyclization reactions. This capability demonstrates their significance in the development of novel organic compounds with potential applications in pharmaceuticals and materials science (A. Aly, 2006).
Molecular Docking and Antimicrobial Activity
Derivatives of pyridine-pyrazole have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. These compounds have been subjected to in silico molecular docking screenings to assess their binding energies with target proteins, indicating their potential as leads for drug development. The antimicrobial activity against various pathogens suggests their use in developing new therapeutic agents (E. M. Flefel et al., 2018).
Corrosion Inhibition
Pyrazolopyridine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. The synthesis of these compounds using ultrasound-assisted methods and their evaluation through electrochemical techniques demonstrate their effectiveness in protecting metal surfaces. This application is crucial for industries dealing with corrosion management, offering a cost-effective and efficient solution for extending the lifespan of metal structures (A. Dandia et al., 2013).
Spectroscopic and Structural Analysis
The compound and its derivatives have been subjects of detailed spectroscopic and structural analyses to understand their physicochemical properties. Studies involving FT-IR, NMR, and X-ray crystallography provide insights into the molecular structure, vibrational spectra, and potential tautomeric forms. These investigations are fundamental for designing compounds with desired physical and chemical properties, applicable in various fields of chemistry and material science (Khaled Bahgat et al., 2009).
Propiedades
IUPAC Name |
6-(3-amino-4-methylpyrazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMSFDUVCGFXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




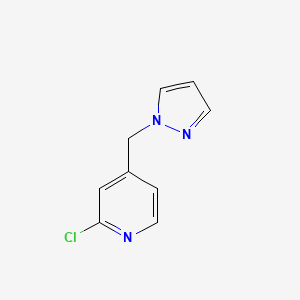
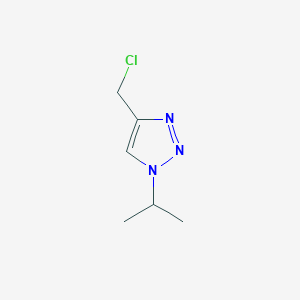
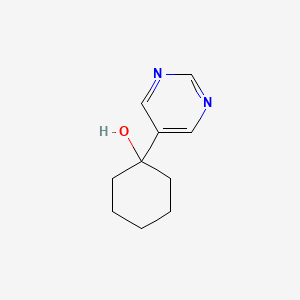
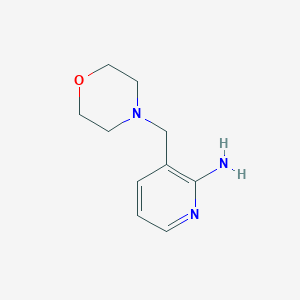

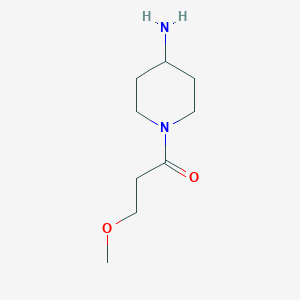
![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)
